

Apicidin discovery *Fusarium* spp fungal metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apicidin

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Introduction to Apicidins

Apicidins are fungal secondary metabolites that exhibit promising biological activities.

- **Founding Member:** The first **apicidin** was isolated from *Fusarium pallidoroseum* (also referred to as *F. semitectum*) and *Fusarium sambucinum* [1] [2]. It demonstrated potent in vitro activity against *Plasmodium falciparum* (the parasite causing malaria) and other apicomplexan parasites [3].
- **Mechanism of Action:** Its antiprotozoal effect is attributed to the potent **inhibition of histone deacetylases (HDACs)**, with an IC_{50} in the nanomolar range [3]. This mechanism has also sparked interest in **apicidin** as a potential anticancer agent [1].
- **Expanding Family:** Genomic studies have revealed the presence of the **apicidin** biosynthetic gene cluster in other *Fusarium* species, including *F. fujikuroi* and *F. poae*, leading to the discovery of new natural and semi-synthetic analogs [4] [1] [5].

Structural Variants and Bioactivity

Different **apicidin** variants are formed through modifications in the four amino acid building blocks. The table below summarizes key **apicidins** and their properties.

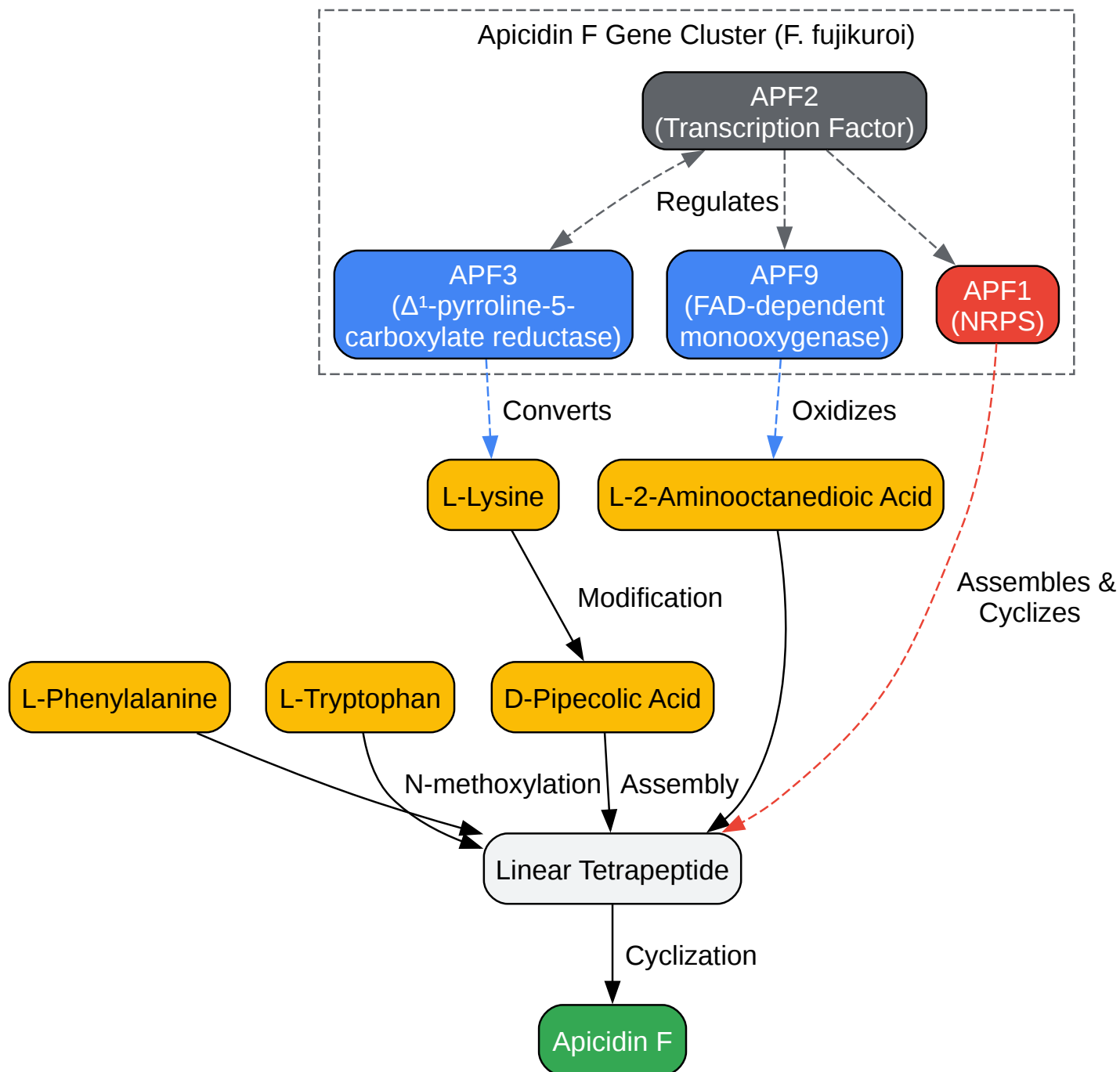
Name	Producing Species	Structural Features	Reported Bioactivities (IC_{50})
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| **Apicidin** | *F. semitectum*, *F. sambucinum* [1] | L-Isoleucine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-amino-8-oxodecanoic acid (Aoda) [1] | - **Antimalarial**: 0.2 μM (*P. falciparum*) [5]

- **Cytotoxicity**: 1.3 μM (HepG2 cells) [5]
- **HDAC1 Inhibition**: pKi 10.4 ($K_i = 4 \times 10^{-11}$ M) [3] | | **Apicidin F (1)** | *F. fujikuroi* [1] [5] | L-Phenylalanine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-aminooctanedioic acid [1] [5] | - **Antimalarial**: 0.67 μM (*P. falciparum*) [5]
- **Cytotoxicity**: 110 μM (HepG2) [5] | | **Apicidin J (2)** | *F. fujikuroi* (genetically modified) [5] | L-Phenylalanine, **D-proline**, N-methoxy-L-tryptophan, L-2-aminooctanedioic acid [5] | - **HDAC Inhibition**: Potent IC_{50} against HDAC1 & HDAC2 [5] | | **Apicidin K (3)** | *F. fujikuroi* (genetically modified) [5] | L-Phenylalanine, D-pipecolic acid, N-methoxy-L-tryptophan, **2-amino-8-hydroxyoctanoic acid** [5] | Information limited due to previously low yields [5] | | **Apicidin L (4)** | *F. fujikuroi* (genetically modified) [5] | L-Phenylalanine, **D-proline**, N-methoxy-L-tryptophan, **2-amino-8-hydroxyoctanoic acid** [5] | - **Cytotoxicity**: >100 μM (HepG2 & A549) [5]
- **Antimalarial**: ~5 μM (*P. falciparum*) [5] |

Biosynthetic Pathway and Gene Cluster

The production of **apicidins** is directed by a biosynthetic gene cluster (BGC), typically containing a non-ribosomal peptide synthetase (NRPS) as the core enzyme [1] [2]. The following diagram illustrates the characterized pathway for **Apicidin F** in *F. fujikuroi* and the functions of key genes.



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Diagram of the **Apicidin F** biosynthetic pathway and its genetic regulation in *E. fujikuroi*.

- **Core Biosynthesis:** The backbone of **apicidin F** is assembled by the NRPS enzyme encoded by the *APF1* gene, which incorporates and cyclizes the four amino acids [5].

- **Amino Acid Modification:** Key tailoring enzymes include **APF3**, which is involved in converting L-lysine to D-pipecolic acid, and **APF9**, a monooxygenase proposed to transform the side chain into L-2-aminooctanedioic acid [5].
- **Genetic Regulation:** The pathway-specific transcription factor **APF2** is essential for activating the expression of all other genes in the cluster [1]. Its overexpression significantly increases **apicidin** production, even under normally repressive conditions [1].

Experimental Protocols for Research

Here are detailed methodologies for key experiments in **apicidin** research, from screening to structure elucidation.

Micro-scale Screening for Metabolite Discovery

This efficient protocol is used to screen genetically modified fungal strains for new **apicidin** variants [5].

- **Step 1: Cultivation.** Inoculate a single fungal strain per well in a 96-deep-well plate containing an appropriate liquid medium (e.g., ICI medium with high nitrate). Cultivate with shaking at 28°C for a defined period [1] [5].
- **Step 2: Metabolite Extraction.** Transfer the entire culture (both mycelia and broth) to a new plate. Add a double volume of ethyl acetate, seal the plate, and shake vigorously. After phase separation, collect the organic (upper) layer [5].
- **Step 3: Analysis.** Evaporate the solvent and redissolve the residue in methanol. Analyze using **Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS)**. Compare the accurate mass and retention time with known compounds to identify new analogs [5].

Genetic Manipulation for Pathway Characterization

Gene deletion and overexpression are fundamental for determining gene function within a BGC [1] [2].

- **Step 1: Construct Assembly.** For a gene deletion mutant, create a DNA construct where a selectable marker (e.g., a hygromycin resistance gene) is flanked by the 5' and 3' untranslated regions (approx. 1-1.5 kb each) of the target gene. For overexpression, place the target gene under a strong constitutive promoter [1].
- **Step 2: Fungal Transformation.** Introduce the DNA construct into the fungal protoplasts using **Polyethylene Glycol (PEG)-mediated transformation** or *Agrobacterium tumefaciens*-mediated

transformation (ATMT) [1] [2].

- **Step 3: Mutant Selection and Validation.** Select transformations on media containing the appropriate antibiotic (e.g., hygromycin). Confirm mutant genotypes via **PCR and Southern blot analysis** to verify correct gene replacement or integration [1].
- **Step 4: Metabolic Phenotyping.** Cultivate wild-type and mutant strains in parallel. Extract metabolites and compare the chemical profiles using **HPLC with Diode-Array Detection (HPLC-DAD)** or **HPLC-HRMS** to identify which metabolites are lost or altered in the mutant [1].

Structure Elucidation of New Analogs

The discovery of **apicidin** L followed this rigorous process [5].

- **Step 1: Fermentation and Extraction.** Scale up cultivation of the producing strain (e.g., Δ APF9/OE::APF2 mutant of *F. fujikuroi*) in optimized media. Extract the culture broth with a suitable organic solvent [5].
- **Step 2: Purification.** Subject the crude extract to multiple chromatographic steps. This typically includes **vacuum liquid chromatography (VLC)** followed by semi-preparative or preparative **HPLC** to obtain a highly pure compound [5].
- **Step 3: Structure Determination.**
 - **HRMS:** Determine the accurate molecular mass and formula [5].
 - **NMR Spectroscopy:** Conduct 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the planar structure and establish atom connectivity [5].
 - **MS/MS Fragmentation:** Use tandem mass spectrometry to support the proposed structure by analyzing characteristic fragment ions [5].

Future Research Directions

- **Activating Silent Clusters:** The **apicidin** BGC in *F. fujikuroi* is silent under standard lab conditions [1]. Future work can focus on applying other global elicitors like epigenetic modifiers or co-cultivation with other microbes to activate these clusters.
- **Genome Mining and Engineering:** The link between **apicidin** production and accessory chromosomes in *F. poae* suggests a dynamic evolutionary landscape for this BGC [4]. Broader genome mining across diverse *Fusarium* species could reveal more **apicidin**-producing strains. Combinatorial biosynthesis—mixing genes from different clusters—could yield a wider array of novel compounds [6].
- **Optimizing Bioactivity:** The structure-activity relationship (SAR) data, especially for newer analogs like **apicidin** L which shows lower cytotoxicity, provides a roadmap for designing more effective and safer drug leads through **medicinal chemistry** or **precursor-directed biosynthesis** [5].

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